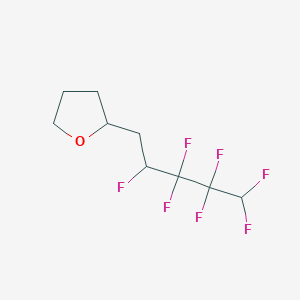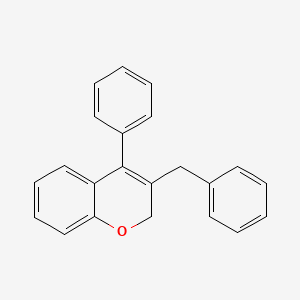![molecular formula C6H8Br2O2 B12558363 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane CAS No. 144080-23-9](/img/structure/B12558363.png)
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound with the molecular formula C6H8Br2O2. This compound is characterized by its unique bicyclic structure, which includes two bromine atoms and two oxygen atoms.
准备方法
The synthesis of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes:
Formation of the bicyclic acetal: This is achieved through a series of reactions involving the acrolein dimer, which undergoes cyclization and bromination to form the desired compound.
Reaction conditions: The reactions are generally carried out in solvents like dichloromethane at low temperatures, often using strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators
化学反应分析
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Polymerization: The compound can undergo cationic polymerization, particularly in the presence of strong Lewis acids, to form polyacetals
Reagents and conditions: Common reagents include boron trifluoride etherate and trifluoromethanesulfonic acid.
Major products: The primary products of these reactions are polymers with specific structural units, such as tetrahydropyranoside units.
科学研究应用
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Polymer chemistry: It is used as a monomer in the synthesis of polyacetals, which have applications in creating polysaccharide analogues with physiological activities.
Organic synthesis: The compound serves as a building block for more complex molecules, including bioactive natural products.
Material science: Its derivatives are explored for their potential use in creating novel materials with unique properties.
作用机制
The mechanism of action of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane primarily involves its ability to undergo ring-opening polymerization. The cationic polymerization process is initiated by strong Lewis acids, which facilitate the opening of the bicyclic ring and the formation of polymer chains . The molecular targets and pathways involved include the activation of the acetal oxygen atoms and the stabilization of the resulting carbocation intermediates .
相似化合物的比较
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane can be compared with other bicyclic acetals such as:
6,8-Dioxabicyclo[3.2.1]octane (DBO): Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Contains a double bond, which alters its reactivity and polymerization behavior.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL):
These comparisons highlight the unique reactivity and potential applications of this compound, particularly in the field of polymer chemistry and material science.
属性
CAS 编号 |
144080-23-9 |
|---|---|
分子式 |
C6H8Br2O2 |
分子量 |
271.93 g/mol |
IUPAC 名称 |
4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H8Br2O2/c7-6(8)2-1-4-3-9-5(6)10-4/h4-5H,1-3H2 |
InChI 键 |
WARIHXOCSAGBJD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2OCC1O2)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


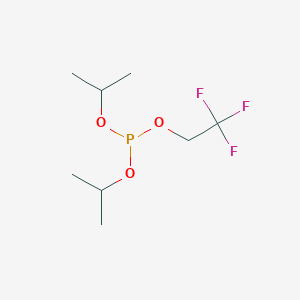
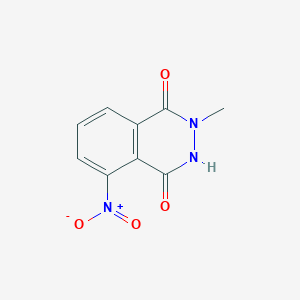
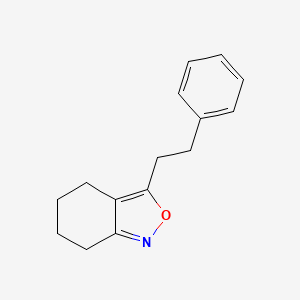
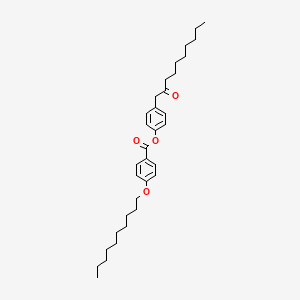
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
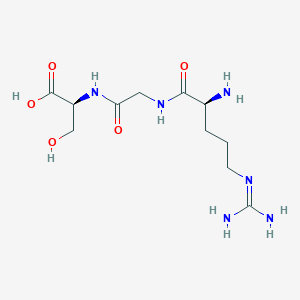
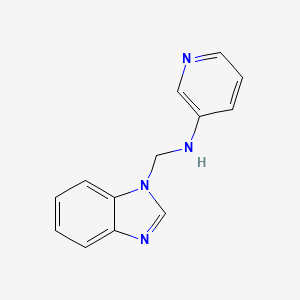
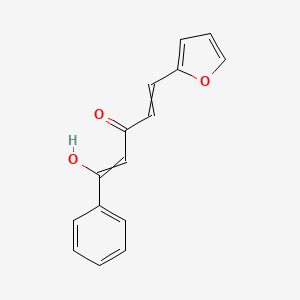
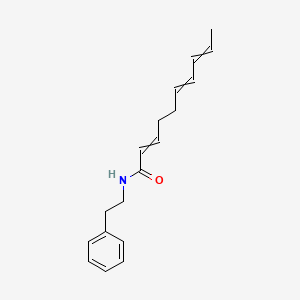
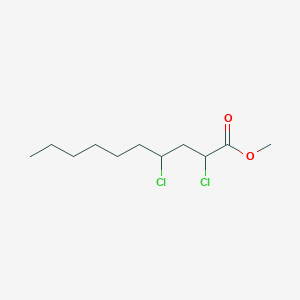
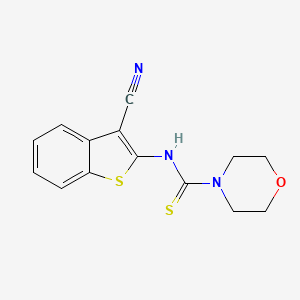
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
